1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N3/c1-8-6-15(14-12(8)13)7-11-5-9-2-3-10(11)4-9/h6,9-11H,2-5,7H2,1H3,(H2,13,14) |
InChI Key |
RLFWGUWPBBSUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution from Primary Amines
One of the most effective routes involves the direct synthesis of pyrazoles from primary amines, as demonstrated in recent research, where primary amines react with diketones under controlled conditions to form pyrazoles. For example, the process involves:
- Reacting a primary amine with a diketone in the presence of an oxidizing agent such as O-(4-nitrobenzoyl)hydroxylamine.
- The reaction typically proceeds at elevated temperatures (~85°C) in solvents like dimethylformamide (DMF).
- The process yields N-alkyl or N-aryl pyrazoles, which can be further functionalized.
This method is advantageous for introducing methyl groups at the 4-position of the pyrazole ring, as required in the target compound.
Cyclization of Hydrazines with β-Ketoesters
Alternatively, classical methods involve the cyclization of hydrazines with β-dicarbonyl compounds, followed by substitution at the 3-position. This approach, however, may require additional steps for regioselective substitution.
Specific Reaction Conditions and Protocols
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Pyrazole synthesis | Primary amine + diketone | 85°C, DMF | Forms the pyrazole core with desired substitution |
| 2 | Halogenation | Bicyclo[2.2.1]heptane methyl group | NBS or NCS, radical initiator | Radical bromination or chlorination at the 2-position |
| 3 | Nucleophilic substitution | Pyrazole + Bicyclo[2.2.1]heptan-2-ylmethyl halide | Base (e.g., potassium carbonate), reflux | Attaches the bicyclo[2.2.1]heptane moiety to the pyrazole ring |
Literature and Patent-Based Methods
Patent US5624941A
This patent describes the synthesis of pyrazole derivatives involving the formation of mixed anhydrides and subsequent amide formation, which can be adapted to incorporate the bicyclo[2.2.1]heptane group by using appropriate acyl chlorides or isocyanates derived from the bicyclic structure.
Patent EP1254882A1
This patent details a one-step method for preparing bicyclo[2.2.1]heptane derivatives via catalytic isomerization of dicyclopentadiene, which can be utilized to generate the bicyclic precursor for subsequent functionalization.
Recent Advances in Pyrazole Synthesis
Research articles have demonstrated the direct synthesis of N-alkyl pyrazoles from primary amines, which can be coupled with bicyclic derivatives through nucleophilic substitution, providing a versatile route for complex heterocyclic compounds.
Summary of Key Reaction Pathway
| Stage | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| Pyrazole formation | Primary amine + diketone | O-(4-nitrobenzoyl)hydroxylamine, diketone | 85°C, DMF | Synthesize pyrazole core |
| Bicyclo[2.2.1]heptane derivatization | Radical halogenation | NBS/NCS | Reflux | Prepare halide intermediate |
| Coupling | Pyrazole + Bicyclo[2.2.1]heptan-2-ylmethyl halide | Base, reflux | Attach bicyclic group |
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced bicyclic structures.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific mechanical or thermal properties.
Biological Research: The compound can be used to study enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into binding pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Substituent Positions | Molecular Formula | CAS Number |
|---|---|---|---|
| Target Compound | 1-(Bicyclo), 4-Me, 3-NH₂ | C₁₂H₁₉N₃ | Not explicitly listed |
| N-{bicyclo...}-1-Me-1H-pyrazol-3-amine | 1-Bicyclo, 1-Me, 3-NH₂ | C₁₁H₁₇N₃ | 1251112-89-6 |
| 1-{bicyclo...}-3-Me-1H-pyrazol-5-amine | 1-Bicyclo, 3-Me, 5-NH₂ | C₁₁H₁₇N₃ | 1432680-01-7 |
Bicyclic Framework Variations
1-({bicyclo[3.1.0]hexan-3-yl}methyl)-1H-pyrazol-3-amine (CAS 2106656-80-6)
Table 2: Bicyclic System Impact on Properties
| Compound Type | Bicyclic System | Functional Group | LogP* (Estimated) |
|---|---|---|---|
| Target Compound | [2.2.1]heptane | Pyrazole-amine | ~2.8 |
| Bicyclo[3.1.0]hexane analog | [3.1.0]hexane | Pyrazole-amine | ~2.3 |
| Urea Derivative | [2.2.1]heptane | Urea | ~3.5 |
*LogP values estimated via fragment-based methods.
Spectroscopic Data
- ¹H NMR :
- HRMS :
Functional and Application Comparisons
Physicochemical Properties
- Lipophilicity : The bicyclo[2.2.1]heptane group increases LogP compared to smaller bicyclic systems (Table 2), favoring blood-brain barrier penetration.
- Solubility : Pyrazole-amine derivatives generally exhibit moderate aqueous solubility (~0.1–1 mg/mL), whereas urea analogs may require formulation aids .
Biological Activity
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. Pyrazole derivatives have been widely studied for their diverse therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N4
- Molecular Weight : 230.31 g/mol
The bicyclic structure contributes to the compound's unique interaction with biological targets, which may enhance its efficacy compared to linear analogs.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in various cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF | 0.5 | |
| Compound B | EGFR | 0.8 | |
| This compound | Unknown | TBD | Current Study |
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. The specific compound under discussion may exhibit similar properties, making it a candidate for the treatment of inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored extensively. Some derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The structure of this compound may contribute to its ability to penetrate microbial cell membranes effectively .
Table 2: Antimicrobial Activity of Selected Pyrazole Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 10 µg/mL | |
| Compound D | S. aureus | 5 µg/mL | |
| This compound | TBD | TBD | Current Study |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring and the bicyclic moiety can significantly influence potency and selectivity for biological targets.
Key Findings:
- Substituent Effects : Methyl groups at specific positions on the pyrazole ring enhance binding affinity to target proteins.
- Bicyclic Influence : The bicyclo[2.2.1] structure may facilitate conformational flexibility, aiding in better interactions with target sites.
Case Studies
Several studies have highlighted the potential of pyrazole derivatives in drug development:
- Anticancer Studies : A recent study focused on a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo models, suggesting that modifications to the bicyclic structure could enhance efficacy.
- Inflammation Models : In animal models of arthritis, compounds similar to this compound showed promising results in reducing joint inflammation and pain.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine?
The synthesis typically involves multi-step alkylation and coupling reactions. A general approach includes:
- Alkylation of pyrazole precursors : Reacting 4-methyl-1H-pyrazol-3-amine with bicyclo[2.2.1]heptane-containing alkyl halides under basic conditions (e.g., NaH or KOtBu in DMF/THF) to introduce the bicycloheptane moiety .
- Buchwald-Hartwig coupling : For advanced functionalization, palladium-catalyzed cross-coupling reactions may be used to attach substituents while maintaining the bicycloheptane framework .
- Purification : Chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) and recrystallization are critical for isolating high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm substitution patterns and bicycloheptane integration (e.g., bicycloheptane protons appear as complex multiplet signals between δ 1.2–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 247.1912 for CHN) and isotopic patterns .
- Infrared spectroscopy (IR) : Identifies amine N-H stretches (~3298 cm) and bicycloheptane C-H bending modes .
Advanced Research Questions
Q. How can contradictory spectral data between computational predictions and experimental results be resolved?
- Comparative analysis : Use density functional theory (DFT) to simulate NMR shifts and compare them with experimental data. Discrepancies often arise from solvent effects or conformational flexibility in the bicycloheptane group .
- Dynamic NMR studies : Resolve rotational barriers in the bicycloheptane-methylpyrazole linkage by variable-temperature NMR .
- X-ray crystallography : Resolve absolute configuration and validate steric effects from the bicycloheptane moiety .
Q. What strategies optimize coupling reactions involving sterically hindered bicycloheptane groups?
- Ligand design : Bulky ligands (e.g., XPhos) improve catalytic efficiency in Pd-mediated couplings by reducing steric hindrance .
- Solvent optimization : Polar aprotic solvents (e.g., DMA) enhance solubility of bicycloheptane intermediates .
- Microwave-assisted synthesis : Accelerate reaction rates and improve yields for thermally challenging steps .
Q. How can computational methods predict the compound’s pharmacological interactions?
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) to identify binding modes. The bicycloheptane group may occupy hydrophobic pockets .
- ADMET prediction : Use tools like SwissADME to assess bioavailability and metabolic stability. The methylpyrazole amine enhances solubility, while the bicycloheptane may increase logP .
- MD simulations : Study conformational dynamics of the compound in biological membranes to evaluate membrane permeability .
Data Contradiction & Mechanistic Analysis
Q. How to address inconsistent bioactivity data across structural analogs?
- SAR studies : Systematically modify substituents (e.g., replace bicycloheptane with norbornene) to isolate steric/electronic contributions .
- Free-Wilson analysis : Quantify the impact of each substituent on activity using regression models .
- Off-target profiling : Use broad-panel assays (e.g., Eurofins Cerep) to identify unintended interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
